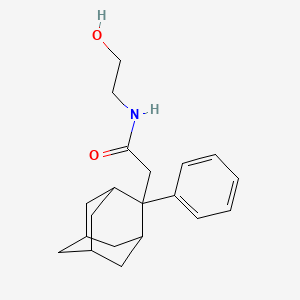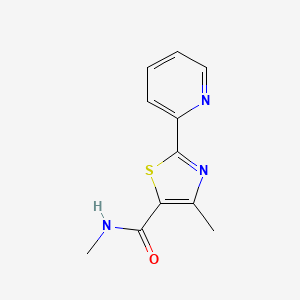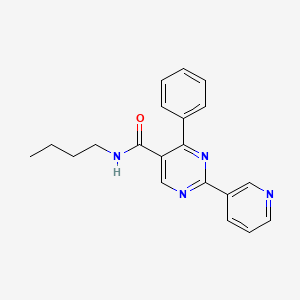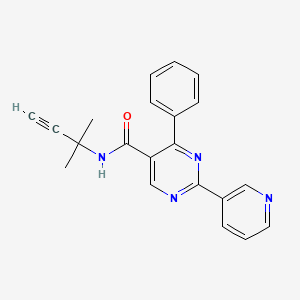
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide
Übersicht
Beschreibung
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide exerts its neuroprotective effects through the activation of the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. This compound also inhibits the activity of monoamine oxidase B, an enzyme that breaks down dopamine and is implicated in the pathogenesis of Parkinson's disease (Nakamura et al., 2017).
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound inhibits the production of pro-inflammatory cytokines and chemokines, and has been shown to inhibit the proliferation of cancer cells and the replication of viruses such as HIV and HCV (Nakamura et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes. However, this compound is also relatively unstable and can degrade over time, which can complicate experiments. Additionally, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known (Nakamura et al., 2017).
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in clinical trials. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on other cellular pathways (Nakamura et al., 2017).
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in neurodegenerative disorders, cancer, and viral infections. While there are still limitations and unknowns regarding its safety and efficacy, this compound represents a promising area of research for the development of new treatments for these conditions.
Wissenschaftliche Forschungsanwendungen
N-methyl-4-phenyl-2-(4-pyridinyl)-5-pyrimidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Parkinson's disease. Research has shown that this compound can protect dopaminergic neurons from oxidative stress and prevent the formation of alpha-synuclein aggregates, which are characteristic of Parkinson's disease (Nakamura et al., 2017).
Eigenschaften
IUPAC Name |
N-methyl-4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-18-17(22)14-11-20-16(13-7-9-19-10-8-13)21-15(14)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIHNLNYSGAWHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B3134297.png)



![4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B3134320.png)
![4-{2-[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B3134342.png)
![2-Morpholino-2-phenyl-2-{5-(trifluoromethyl)-2-[3-(trifluoromethyl)benzoyl]-3-pyridinyl}acetonitrile](/img/structure/B3134350.png)
![4-phenyl-2-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B3134356.png)
![4-[(E)-2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3134359.png)


![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-methyloxime](/img/structure/B3134387.png)